Fmoc-Ala-Ala-Asn(Trt)-OH
Description
Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH is a tripeptide derivative designed for solid-phase peptide synthesis (SPPS). Its structure includes:
- N-terminal protection: 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and widely used in Fmoc-based SPPS .
- Amino acid sequence: Two D-alanine (D-Ala) residues followed by D-asparagine (D-Asn) with a trityl (Trt) group protecting the side chain amine.
- Key features: The Trt group on D-Asn provides acid-labile protection, stable under Fmoc deprotection conditions (e.g., piperidine) but removable with trifluoroacetic acid (TFA) . The use of D-amino acids enhances resistance to proteolytic degradation, making the compound suitable for therapeutic peptides targeting enzymatic stability .
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H42N4O7/c1-28(45-40(50)29(2)46-43(54)55-27-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)41(51)47-38(42(52)53)26-39(49)48-44(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,28-29,37-38H,26-27H2,1-2H3,(H,45,50)(H,46,54)(H,47,51)(H,48,49)(H,52,53)/t28-,29-,38-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEYZYXHXRXGHF-CZVCVAAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)C(C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)[C@@H](C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H42N4O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Peptide Synthesis
Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group allows for selective deprotection and coupling of amino acids, facilitating the assembly of peptides with specific sequences. This compound's unique structure, featuring D-amino acids, enhances the stability and bioactivity of synthesized peptides.
Case Study: Synthesis of Cyclodepsipeptides
A study highlighted the synthesis of bioactive cyclodepsipeptides using Fmoc-protected amino acids, including Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH. The incorporation of D-amino acids was crucial for achieving desired biological activities and stability against enzymatic degradation. The cyclization process was optimized to yield high-purity products with significant yields .
Drug Development
The incorporation of D-amino acids like D-Ala into peptides can improve their pharmacokinetic properties. Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH has been investigated for its potential in developing peptide-based therapeutics that target specific receptors or enzymes.
Case Study: Antimicrobial Peptides
Research has demonstrated that peptides containing D-amino acids exhibit enhanced resistance to proteolytic degradation, making them suitable candidates for antimicrobial applications. The use of Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH in synthesizing such peptides has shown promising results in inhibiting bacterial growth while maintaining low toxicity to human cells .
Biomaterials
In material science, Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH is employed in designing biomaterials for tissue engineering and regenerative medicine. Its structural properties allow for the creation of hydrogels that mimic extracellular matrix components, promoting cell adhesion and proliferation.
Case Study: Hydrogel Formation
Studies have reported the successful formation of hydrogels from peptides synthesized using Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH. These hydrogels demonstrated excellent biocompatibility and mechanical properties, making them suitable for applications in wound healing and tissue scaffolding .
Research on Protein-Protein Interactions
Recent advancements have explored the use of Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH in designing heterochiral protein-protein interactions. The ability to incorporate D-amino acids into peptide sequences allows for the modulation of binding affinities and specificities.
Case Study: Protein Binder Design
A study focused on designing d-protein binders using Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH to effectively bind to target proteins like TrkA and IL-6. The findings indicated that these designed proteins could selectively interact with their targets, showcasing potential therapeutic applications in diseases involving these proteins .
Summary of Properties and Applications
| Property | Details |
|---|---|
| Structure | Fmoc protection with Trt group |
| Applications | Peptide synthesis, drug development, biomaterials |
| Biological Activity | Enhanced stability against degradation |
| Key Findings | Effective in antimicrobial peptides and protein interactions |
Comparison with Similar Compounds
Structural Analogs
Key Differences :
Physicochemical Properties
- Solubility : Fmoc-D-Asn(Trt)-OH derivatives dissolve in DMSO (~100 mg/mL), whereas Fmoc-His(Trt)-OH requires NMP/DMM solvent mixtures .

- Stability: The Trt group remains intact under basic Fmoc-removal conditions (e.g., 2% DBU/5% piperazine) but cleaves in 1% TFA . D-amino acids reduce diketopiperazine (DKP) formation compared to L-configurations .
Q & A
Q. What are the standard protocols for incorporating Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The compound is typically incorporated using Fmoc-SPPS protocols. Activation reagents like HBTU or HATU with DIPEA as a base are recommended to minimize enantiomerization . Coupling efficiency can be monitored via Kaiser tests. The Trt group on Asn requires deprotection with 95% TFA (1–2 hours at RT), with extended time for N-terminal residues .
Q. Why are Fmoc and Trt protecting groups selected for this compound?
- Methodological Answer : The Fmoc group protects the α-amine during synthesis and is removed under mild basic conditions (e.g., 20% piperidine/DMF). The Trt group on Asn prevents side-chain dehydration during activation, a common issue with unprotected Asn . Trt is stable under Fmoc deprotection conditions but cleaved efficiently by TFA .
Q. How can researchers confirm successful incorporation of Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH in a peptide chain?
- Methodological Answer : Analytical methods include:
- HPLC : Monitor coupling efficiency via retention time shifts.
- Mass Spectrometry (MS) : Verify molecular weight changes after each coupling step.
- NMR : Confirm stereochemistry and absence of racemization (critical for D-amino acids) .
Advanced Research Questions
Q. How can racemization of D-amino acids be minimized during SPPS with this compound?
- Methodological Answer : Racemization risks increase with prolonged exposure to basic conditions. Strategies include:
Q. What steps are required if Trt deprotection is incomplete during peptide cleavage?
- Methodological Answer : Extend TFA treatment to 2–3 hours or add scavengers (e.g., TIS, water) to stabilize reactive intermediates. For N-terminal Asn(Trt), ensure resin swelling and adequate reagent penetration . Post-cleavage, purify via RP-HPLC to isolate the fully deprotected peptide.
Q. How can coupling efficiency be optimized for sequences containing multiple D-amino acids?
- Methodological Answer :
Q. How are dehydration side reactions managed during Asn activation?
- Methodological Answer : The Trt group on Asn suppresses dehydration by sterically hindering the formation of succinimide intermediates. Avoid carbodiimide-based activation (e.g., DIC) without additives like OxymaPure, which reduce side reactions .
Q. What strategies improve solubility of Fmoc-D-Ala-D-Ala-D-Asn(Trt)-OH in SPPS solvents?
- Methodological Answer :
- Use NMP or DMF as primary solvents, as Trt-protected Asn derivatives exhibit better solubility than unprotected analogs .
- Add chaotropic agents (e.g., 0.1 M HOBt) to disrupt aggregation in hydrophobic sequences .
Q. How are sequence-dependent aggregation challenges addressed during synthesis?
- Methodological Answer :
- Incorporate pseudo-proline dipeptides or backbone amide-protected residues to disrupt β-sheet formation.
- Use elevated temperatures (40–50°C) during coupling to enhance resin accessibility .
Q. What orthogonal protection strategies enable post-synthetic modifications of this compound?
- Methodological Answer :
Pair Trt with acid-labile groups (e.g., Boc) or photolabile protections (e.g., NVOC) for selective deprotection. For example, the Trt group can be retained during Fmoc removal, allowing subsequent modification of other residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

